Methaneselenenyl chloride
CAS No.: 51384-82-8
Cat. No.: VC20650973
Molecular Formula: CH3ClSe
Molecular Weight: 129.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51384-82-8 |
---|---|
Molecular Formula | CH3ClSe |
Molecular Weight | 129.46 g/mol |
IUPAC Name | methyl selenohypochlorite |
Standard InChI | InChI=1S/CH3ClSe/c1-3-2/h1H3 |
Standard InChI Key | JSWCYFNATPFVGJ-UHFFFAOYSA-N |
Canonical SMILES | C[Se]Cl |
Introduction
Chemical Identity and Structural Properties
Methanesulfonyl chloride is characterized by the molecular formula CH₃ClO₂S and a molecular weight of 114.551 g/mol . Its structure consists of a methyl group (CH₃) bonded to a sulfonyl chloride group (SO₂Cl), which confers high reactivity due to the electrophilic nature of the sulfonyl chloride moiety. The compound is a colorless liquid at room temperature, soluble in polar organic solvents such as dichloromethane and acetonitrile, but hydrolyzes rapidly in the presence of water or alcohols .
Key physicochemical properties include:
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Density: 1.48 g/cm³ at 20°C
The IUPAC Standard InChIKey (QARBMVPHQWIHKH-UHFFFAOYSA-N) and CAS Registry Number (124-63-0) provide unique identifiers for database referencing .
Synthesis and Production Methods
Industrial Synthesis Pathways
Methanesulfonyl chloride is synthesized through two primary routes:
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Radical Reaction of Methane and Sulfuryl Chloride:
This method employs radical initiators to facilitate the reaction between methane and sulfuryl chloride at elevated temperatures .
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Chlorination of Methanesulfonic Acid:
Thionyl chloride (SOCl₂) or phosgene (COCl₂) reacts with methanesulfonic acid to yield MsCl, with sulfur dioxide or carbon dioxide as byproducts .
Continuous Process Innovations
A patented method (US3993692A) describes a continuous production process using methyl mercaptan (CH₃SH) and chlorine gas in saturated aqueous hydrochloric acid :
Key process parameters include:
This method enhances yield and scalability while minimizing side reactions, making it favorable for industrial applications.
Reactivity and Applications in Organic Synthesis
Methanesulfonylation of Alcohols
MsCl reacts with alcohols in the presence of non-nucleophilic bases (e.g., triethylamine) to form methanesulfonate esters (mesylates) :
Mesylates serve as intermediates in:
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Nucleophilic Substitution Reactions: Enhanced leaving group ability facilitates SN2 mechanisms.
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Beckmann Rearrangements: Oxime mesylates rearrange to amides under Lewis acid catalysis .
Generation of Sulfene (CH₂=SO₂)
Isotope labeling studies suggest that MsCl undergoes elimination to form sulfene, a reactive intermediate implicated in cycloaddition reactions :
This intermediate is trapped by dienes or nucleophiles, enabling the synthesis of sulfolanes and sulfones.
Industrial and Market Insights
Global Market Dynamics
The methane sulfonyl chloride market is projected to grow at a CAGR of 4.8% from 2024 to 2034, driven by demand in pharmaceuticals and agrochemicals :
Region | Market Share (2024) | Key Drivers |
---|---|---|
East Asia | 35.2% | Expansion of chemical manufacturing |
North America | 30.6% | Pharmaceutical R&D investments |
Europe | 18.4% | Agrochemical production |
Application Segmentation
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